molecular formula C8H4INO B13649293 3-Formyl-4-iodobenzonitrile

3-Formyl-4-iodobenzonitrile

Cat. No.: B13649293
M. Wt: 257.03 g/mol
InChI Key: TZELPNPQXHTCJM-UHFFFAOYSA-N
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Description

3-Formyl-4-iodobenzonitrile: is an organic compound with the molecular formula C8H4INO . It is a derivative of benzonitrile, where the benzene ring is substituted with a formyl group at the third position and an iodine atom at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formyl-4-iodobenzonitrile can be synthesized through several methods. One common approach involves the iodination of 3-formylbenzonitrile using iodine and a suitable oxidizing agent. Another method includes the formylation of 4-iodobenzonitrile using formylating agents such as Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry: 3-Formyl-4-iodobenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions .

Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential pharmaceutical agents. Its derivatives have shown biological activity and are being investigated for their therapeutic potential .

Industry: The compound is used in the production of advanced materials and specialty chemicals. Its unique reactivity makes it valuable in the development of new industrial processes .

Mechanism of Action

The mechanism of action of 3-formyl-4-iodobenzonitrile involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules . The pathways involved may include enzyme inhibition or activation, depending on the specific structure of the derivative .

Comparison with Similar Compounds

Uniqueness: 3-Formyl-4-iodobenzonitrile is unique due to the presence of both formyl and iodine substituents, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in synthetic chemistry and potential biological activity .

Properties

Molecular Formula

C8H4INO

Molecular Weight

257.03 g/mol

IUPAC Name

3-formyl-4-iodobenzonitrile

InChI

InChI=1S/C8H4INO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H

InChI Key

TZELPNPQXHTCJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)I

Origin of Product

United States

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